2-Amino-5-methoxybenzoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBIFQTZAQVLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70214036 | |
| Record name | Benzoxazole, 2-amino-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64037-14-5 | |
| Record name | Benzoxazole, 2-amino-5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoxazolamine, 5-methoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoxazole, 2-amino-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1,3-benzoxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Methoxybenzoxazole and Its Derivatives
Advanced Synthetic Routes to the Benzoxazole (B165842) Core
The construction of the benzoxazole ring system is a fundamental step in accessing 2-Amino-5-methoxybenzoxazole and its derivatives. Various synthetic strategies have been developed to achieve this, ranging from classical cyclization reactions to more modern oxidative amination techniques.
Cyclization Reactions in the Synthesis of this compound
The primary and most classical approach to synthesizing the benzoxazole core involves the cyclization of ortho-aminophenol derivatives. This strategy relies on the reaction of an o-aminophenol with a suitable one-carbon synthon, leading to the formation of the oxazole (B20620) ring.
One common method involves the condensation of 2-aminophenols with aldehydes, β-diketones, or carboxylic acids. indexcopernicus.comorganic-chemistry.orgwjpsonline.com For instance, the reaction of 2-aminophenol (B121084) with various aldehydes can be catalyzed by molecular iodine under solvent-free conditions, often with microwave irradiation to enhance reaction rates and yields. indexcopernicus.com Similarly, the use of samarium triflate as a reusable acid catalyst in an aqueous medium provides a green and efficient method for this transformation. organic-chemistry.org The choice of solvent and catalyst can significantly impact the reaction's efficiency. For example, polar aprotic solvents like DMF tend to favor the cyclization process, with optimal temperatures typically ranging between 80–100°C to ensure good yields while preventing the degradation of intermediates.
Another notable cyclization approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent in the presence of a Lewis acid like BF₃·Et₂O. nih.govresearchgate.net This method provides a safer alternative to the highly toxic cyanogen (B1215507) bromide (BrCN) that has been traditionally used. nih.gov The proposed mechanism involves the activation of NCTS by the Lewis acid, facilitating a nucleophilic attack by the amino group of the o-aminophenol, followed by cyclization. nih.govresearchgate.net
| Catalyst/Reagent | Substrates | Conditions | Outcome |
| Molecular Iodine | 2-aminophenol, various aldehydes | Solvent-free, microwave irradiation, 130°C | Excellent yields of 2-substituted benzoxazoles. indexcopernicus.com |
| Samarium Triflate | o-amino(thio)phenols, aldehydes | Aqueous medium, mild conditions | Simple, green, and efficient synthesis of benzoxazoles. organic-chemistry.org |
| BF₃·Et₂O | o-aminophenol, NCTS | 1,4-dioxane, reflux | Good to excellent yields of 2-aminobenzoxazoles. nih.govresearchgate.net |
| Brønsted acid and CuI | 2-aminophenols, β-diketones | Optimized conditions | Synthesis of various 2-substituted benzoxazoles. organic-chemistry.orgwjpsonline.com |
Nucleophilic Substitution Approaches for Benzoxazole Derivatization
Nucleophilic substitution reactions offer a versatile method for modifying the benzoxazole core, particularly for introducing functionalities at specific positions. A patented method describes the preparation of 2-amino-5-nitrophenol (B90527) derivatives through nucleophilic substitution on a benzoxazole derivative. google.com This process involves the substitution at the 5-position, followed by the ring-opening of the oxazole ring to yield the desired substituted 2-aminophenol. google.com This approach is efficient for introducing various functional groups at the 5-position of the benzoxazole ring.
Furthermore, the synthesis of 2-aminobenzoxazole (B146116) compounds can be achieved through the nucleophilic displacement of a substituent at the 2-position, such as a sulfur, thiomethyl, halogen, or phenoxide group, by an amine. google.comgoogle.com This method, however, can sometimes require harsh conditions or toxic reagents. google.comgoogle.com
A more recent and versatile one-pot procedure utilizes 1,1-dichlorodiphenoxymethane in the presence of a primary or secondary amine and a base to produce substituted 2-aminobenzoxazoles in good yields. google.com This reaction can be carried out in various solvents like toluene (B28343) at room temperature. google.com
Oxidative Amination Strategies
Oxidative amination has emerged as a powerful and direct method for introducing an amino group onto the benzoxazole scaffold. This approach avoids the need for pre-functionalized starting materials and often proceeds under milder conditions.
A copper-catalyzed C-H bond activation protocol allows for the direct oxidative C-H amination of benzoxazoles with primary amines, using tert-butyl peroxide (TBP) as the oxidant under an air atmosphere. organic-chemistry.org This method has been shown to produce a variety of substituted aminobenzoxazoles in very good yields. organic-chemistry.org
Interestingly, metal-free oxidative amination reactions have also been developed. One such method employs catalytic amounts of a quaternary ammonium (B1175870) iodide, like tetrabutylammonium (B224687) iodide (TBAI), with tert-butylhydroperoxide (TBHP) as a co-oxidant. thieme-connect.com This system efficiently synthesizes 2-aminobenzoxazoles from unfunctionalized benzoxazoles and primary amines, and can even utilize aqueous ammonia (B1221849) to introduce a primary amine group. thieme-connect.com The mechanism is thought to proceed through an in situ iodination of the amine, leading to an electrophilic amination. thieme-connect.com
Electrochemical methods offer another environmentally friendly approach. An electrochemically promoted coupling of benzoxazoles and amines can be achieved using catalytic quantities of a tetraalkylammonium halide as a redox catalyst under constant current conditions. organic-chemistry.org This method avoids the use of excess chemical oxidants and simplifies the workup process. organic-chemistry.org
| Method | Catalyst/Oxidant | Aminating Agent | Key Features |
| Copper-catalyzed C-H amination | Copper catalyst, tert-butyl peroxide (TBP) | Primary amines | Direct amination of benzoxazole C-H bond. organic-chemistry.org |
| Iodide-catalyzed oxidative amination | Tetrabutylammonium iodide (TBAI), tert-butylhydroperoxide (TBHP) | Primary amines, aqueous ammonia | Metal-free, efficient for primary amine introduction. thieme-connect.com |
| Electrochemical oxidative amination | Tetraalkylammonium halide (redox catalyst) | Amines | Environmentally friendly, avoids excess chemical oxidants. organic-chemistry.org |
| Visible light-mediated C-H amination | Eosin Y (photocatalyst) | Secondary amines | Green and environmentally benign, mild reaction conditions. researchgate.net |
| TEMPO⁺BF₄⁻ mediated amination | 2,2,6,6-tetramethylpiperidine-N-oxoammonium tetrafluoroborate | Secondary amines | Transition-metal-free, efficient for nonactivated benzoxazoles. bohrium.com |
Stereoselective Synthesis of Related Chiral Benzoxazole Scaffolds
The development of stereoselective methods for the synthesis of chiral benzoxazole-containing molecules is crucial for their application in areas like asymmetric catalysis and medicinal chemistry. core.ac.uk While the direct stereoselective synthesis of this compound is not extensively detailed in the provided context, methodologies for creating related chiral benzoxazole scaffolds highlight the potential for such advancements.
One approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the formation of the benzoxazole ring or in subsequent modifications. For example, new chiral ferrocenyl P,N-ligands incorporating a benzoxazole ring have been synthesized and applied in silver-catalyzed asymmetric reactions. researchgate.net
Synergistic catalysis, combining metal-based Lewis acid catalysis and organocatalysis, has been employed for the stereoselective synthesis of alkyl benzoxazoles. rsc.org This strategy involves the concurrent activation of an alkyl benzoxazole and an electrophile to control the stereochemical outcome of the reaction. rsc.org For instance, the asymmetric cyclopropanation of benzoxazoles has been achieved using a combination of a palladium catalyst and a chiral amine catalyst. rsc.org
Derivatization and Functionalization Strategies
Once the benzoxazole core is synthesized, further derivatization and functionalization can be carried out to fine-tune its properties and explore structure-activity relationships.
Introduction of Substituents at the Benzoxazole Ring System
Various substituents can be introduced onto the benzoxazole ring system to create a diverse library of compounds. mdpi.com The reactivity of the benzoxazole nucleus allows for electrophilic and nucleophilic substitution reactions.
For instance, the introduction of substituents at the 5-position is a common strategy, as this position is believed to influence the intensity of the biological activity of benzoxazole derivatives. indexcopernicus.com As previously mentioned, nucleophilic substitution at the 5-position is a viable route. google.com
Furthermore, the synthesis of 2-substituted benzoxazoles can be achieved through the cyclization of 2-aminophenols with a variety of precursors, which simultaneously installs the desired substituent at the C2 position. mdpi.com These precursors include aryl or alkyl carboxylic acids, aryl methyl ketones, alkynes, and styrene (B11656) derivatives. mdpi.com The versatility of these cyclization strategies often provides high selectivity and good substrate tolerance. mdpi.com
The derivatization of the amino group in 2-aminobenzoxazoles is another important functionalization strategy. This can be achieved through standard amine chemistry, such as acylation or alkylation, to produce a wide range of N-substituted derivatives. nih.govresearchgate.net
Modification of the 2-Amino Group
The 2-amino group of this compound is a primary site for synthetic modification, enabling the construction of diverse derivatives. A common strategy for introducing this group involves the cyclization of o-aminophenols with cyanating agents like cyanogen bromide. ijpbs.com One study reported a method using N-cyano-N-phenyl-p-toluenesulfonamide as a non-hazardous cyanating agent in the presence of a Lewis acid, which facilitates the nucleophilic attack of the aminophenol's amino group to initiate cyclization. nih.gov
Another key approach involves the nucleophilic displacement of a suitable leaving group at the 2-position. For instance, a 2-chlorobenzoxazole (B146293) intermediate can be reacted with various primary or secondary amines to yield a range of N-substituted 2-aminobenzoxazoles. google.comgoogleapis.com This highlights the versatility of the benzoxazole core in generating libraries of compounds.
Furthermore, the synthesis can proceed through a 2-methoxybenzoxazole intermediate. A one-pot procedure has been developed where an aminophenol is reacted with an amine and tetramethyl orthocarbonate. google.comgoogle.com This reaction is notable for its clean conversion, proceeding from the aminophenol to the 2-methoxy intermediate, and finally to the desired 2-aminobenzoxazole. google.comgoogle.com The primary amino group can also be converted into secondary or tertiary amines through reductive alkylation, a process that maintains the charge state of the molecule. nih.gov
The table below summarizes various synthetic approaches that involve the formation or modification of the 2-amino group.
| Method | Key Reagents | Key Feature | Reference |
|---|---|---|---|
| Cyclization with Cyanating Agent | o-aminophenols, N-cyano-N-phenyl-p-toluenesulfonamide, Lewis Acid (BF3·Et2O) | Uses a non-hazardous cyanating agent to form the 2-amino functionality. | nih.gov |
| Nucleophilic Displacement | 2-chlorobenzoxazole, Primary or secondary amines | Versatile method for producing N-substituted 2-aminobenzoxazoles. | google.com |
| One-Pot Synthesis via Methoxy (B1213986) Intermediate | 2-aminophenol, Amine, Tetramethyl orthocarbonate | Clean, high-conversion reaction suitable for large-scale production. | google.comgoogle.com |
| Smiles Rearrangement | Benzoxazole-2-thiol, Chloroacetyl chloride | An alternative pathway for the synthesis of N-substituted aminobenzoxazoles. | nih.gov |
Manipulation of the 5-Methoxy Group
The 5-methoxy group on the benzoxazole ring offers another site for chemical manipulation, primarily through demethylation to expose a phenolic hydroxyl group. This transformation is a common strategy in medicinal chemistry to alter a compound's solubility, hydrogen bonding capacity, and metabolic profile. While specific studies focusing solely on the demethylation of this compound are not extensively detailed in the reviewed literature, the synthesis of related 5-methylbenzoxazole (B76525) and 5-methoxybenzoxazole derivatives has been explored. nih.gov For example, compounds with a 5-methoxybenzoxazole core have been synthesized as part of broader investigations into the structure-activity relationships of biologically active molecules. nih.gov The conversion of the methoxy group to a hydroxyl group would typically be achieved using standard ether cleavage reagents such as boron tribromide or hydrobromic acid.
Formation of Heterocyclic Conjugates and Hybrid Molecules
The this compound scaffold is an attractive building block for creating more complex heterocyclic conjugates and hybrid molecules. ugent.be The reactive 2-amino group serves as a convenient handle for linking the benzoxazole core to other molecular fragments, including other heterocyclic systems or biologically relevant moieties like amino acids. nih.gov
One reported strategy involves the condensation of a benzoxazole precursor with other heterocyclic cores to create larger, conjugated systems. For instance, 2,6-bis[4-(2-benzoxazolyl)phenyl]benzo[1,2-d:5,4-d']bisoxazole was synthesized by reacting 4-(2-benzoxazolyl)benzoic acid with 2,5-diamino-1,4-benzenediol (DADHB) in polyphosphoric acid (PPA). acs.org This demonstrates how the benzoxazole unit can be incorporated into rigid-rod polymers and other materials with specific photophysical properties. acs.org Similarly, amino acid conjugates of various antibiotics have been synthesized using benzotriazole (B28993) methodology, showcasing a pathway for improving the properties of existing drugs. nih.gov
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of benzoxazole formation is crucial for optimizing reaction conditions and designing novel synthetic routes. Research has combined experimental studies with computational chemistry to explore the kinetics, thermodynamics, intermediates, and transition states involved in these reactions.
Exploration of Reaction Kinetics and Thermodynamics in Benzoxazole Synthesis
The formation of the benzoxazole ring is governed by specific kinetic and thermodynamic parameters. Thermochemical studies have determined the standard molar enthalpies of formation for benzoxazole and its derivatives. For the parent benzoxazole, the enthalpy of formation in the crystalline state is (36.0 ± 2.0) kJ·mol⁻¹, with an enthalpy of sublimation of (69.2 ± 0.8) kJ·mol⁻¹ at 298.15 K. nist.govresearchgate.net In comparison, the heat of formation for benzoxazole is 10.8 kcal/mol (approx. 45.2 kJ/mol), which is significantly lower than its isomers 1,2-benzisoxazole (B1199462) (33.3 kcal/mol) and 2,1-benzisoxazole (41.2 kcal/mol), indicating its greater thermodynamic stability. acs.org
Kinetic studies reveal that the rate-determining step in certain copper-catalyzed cyclization reactions of ortho-haloanilides is the initial oxidative addition of the catalyst. organic-chemistry.org The reaction rate follows the order of the halide leaving group: I > Br > Cl. organic-chemistry.org In thermal decomposition reactions, the isomerization of benzoxazole to o-hydroxybenzonitrile is driven by a significant positive entropy change, which makes the reverse reaction considerably slower. acs.org Specific kinetic data has been collected for reactions involving benzoxazole derivatives, allowing for the calculation of reaction rate constants under various conditions. researchpublish.com
Elucidation of Intermediates and Transition States
The synthesis of benzoxazoles proceeds through several proposed intermediates and transition states. A common pathway involves the initial condensation of a 2-aminophenol with an aldehyde to form a Schiff base or imine intermediate. nih.gov This imine can then undergo intramolecular cyclization to yield a 2,3-dihydro-benzoxazole intermediate, which is subsequently oxidized to the final aromatic benzoxazole. nih.govacs.org
Computational studies have provided deeper insight into more complex mechanisms. In reactions mediated by hypervalent iodine, one plausible pathway involves the formation of a cyclic hemiaminal tautomer from the initial imine. researchgate.netacs.org This intermediate can then react further. DFT calculations have been used to model the energy profiles of different potential pathways. For one oxidative cyclization, a concerted reductive elimination via a specific transition state (TS-1) was found to be the most plausible mechanism, with a calculated reaction barrier (ΔG‡) of only 7.6 kcal·mol⁻¹. researchgate.netacs.org This was significantly lower than an alternative pathway involving an aryloxy-λ³-iodane intermediate, which had a much higher barrier of 18.0 kcal·mol⁻¹. researchgate.netacs.org Other proposed intermediates in different synthetic routes include amidinium salts, which form when a tertiary amide is activated by triflic anhydride (B1165640) before being attacked by the aminophenol. mdpi.com
Green Chemistry Approaches in Benzoxazole Synthesis
In line with the principles of sustainable development, significant effort has been directed towards creating environmentally friendly methods for benzoxazole synthesis. ijpbs.com These green approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption by using recyclable catalysts, benign solvents, and alternative energy sources. rsc.orgsioc-journal.cn
A variety of catalysts have been employed to promote benzoxazole synthesis under greener conditions. These include reusable acid catalysts like samarium triflate in aqueous media, heterogeneous catalysts such as zinc sulfide (B99878) (ZnS) nanoparticles, and copper(II) ferrite (B1171679) nanoparticles that can be recovered using an external magnet. organic-chemistry.orgajgreenchem.com Iron-catalyzed oxidative cyclization using aqueous hydrogen peroxide as a green oxidant has also been developed, affording excellent yields. rsc.org
The choice of solvent is a key aspect of green chemistry. Many protocols now utilize environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or the bio-based dimethyl carbonate (DMC). organic-chemistry.orgacs.orgresearchgate.net In some cases, reactions can be performed under solvent-free conditions, further reducing environmental impact. acs.org Alternative energy sources, such as microwave irradiation and electrochemistry, offer efficient and atom-economical routes to benzoxazoles, often with reduced reaction times and the avoidance of chemical oxidants. ijpbs.comrsc.org Life cycle assessment (LCA) studies have quantitatively demonstrated the superiority of these modern approaches, showing that continuous-flow systems can reduce carbon emissions by as much as 85% compared to traditional batch methods. rsc.org
The following table provides an overview of various green chemistry strategies for benzoxazole synthesis.
| Green Approach | Catalyst/Reagent | Solvent/Condition | Key Advantage | Reference |
|---|---|---|---|---|
| Heterogeneous Catalysis | Zinc Sulfide (ZnS) Nanoparticles | Ethanol | Cheap, stable, and easily synthesized catalyst with high yields. | ajgreenchem.com |
| Recyclable Catalysis | Copper(II) Ferrite Nanoparticles | - | Catalyst is recoverable with a magnet and can be reused multiple times. | organic-chemistry.org |
| Green Oxidant | FeCl₃ / H₂O₂ | - | Uses an environmentally friendly oxidant with water as the only byproduct. | rsc.org |
| Benign Solvent | Samarium Triflate | Aqueous Medium | Avoids volatile organic compounds by using water as the solvent. | organic-chemistry.org |
| Bio-based Solvent | OMS-2 (Manganese Octahedral Molecular Sieve) | Dimethyl Carbonate (DMC) | Employs a bio-based, environmentally friendly solvent. | acs.org |
| Solvent-Free Synthesis | Brønsted Acidic Ionic Liquid Gel | Solvent-Free | Eliminates solvent waste; catalyst is recyclable. | acs.org |
| Electrochemical Synthesis | - | - | Avoids chemical oxidants and generates H₂ as the only byproduct. | rsc.org |
| Flow Chemistry | OMS-2 | CPME (Cyclopentyl methyl ether) | Significantly reduces carbon emissions and energy consumption. | rsc.org |
Biological Activities and Pharmacological Potential of 2 Amino 5 Methoxybenzoxazole Derivatives
Antimicrobial Efficacy Investigations
Derivatives of 2-Amino-5-methoxybenzoxazole have been extensively studied for their potential to combat various microbial pathogens. The structural features of these compounds allow them to interact with microbial cells, disrupting essential processes and inhibiting their growth.
Antibacterial Spectrum and Potency against Pathogenic Strains
Benzoxazole (B165842) derivatives are recognized for their wide-ranging antibacterial effects, demonstrating activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Research has shown that the substitution patterns on the benzoxazole ring, particularly at the C-2 and C-5 positions, are critical determinants of their antibacterial potency. mdpi.com For instance, some synthetic benzoxazole derivatives have shown potent activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comnih.gov
A study on this compound (AMBO) revealed its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating a structure-activity relationship that could be optimized for enhanced efficacy. For example, AMBO exhibited an MIC of 8 µg/mL against Bacillus subtilis and 16 µg/mL against Escherichia coli. Another study highlighted a benzoxazole derivative, compound 47, which showed notable activity against the Gram-negative bacterium Pseudomonas aeruginosa with an MIC of 0.25 μg/mL and the Gram-positive bacterium Enterococcus faecalis with an MIC of 0.5 μg/mL. mdpi.com
| Compound | Bacterial Strain | Activity | MIC (µg/mL) | Source |
|---|---|---|---|---|
| This compound (AMBO) | Bacillus subtilis | Antibacterial | 8 | |
| This compound (AMBO) | Escherichia coli | Antibacterial | 16 | |
| Benzoxazole derivative 47 | Pseudomonas aeruginosa | Antibacterial | 0.25 | mdpi.com |
| Benzoxazole derivative 47 | Enterococcus faecalis | Antibacterial | 0.5 | mdpi.com |
Antifungal Spectrum and Potency
The antifungal potential of this compound derivatives has also been a subject of investigation. nih.gov These compounds have shown inhibitory effects against various fungal species, including pathogenic yeasts like Candida species and molds such as Aspergillus niger. nih.govresearchgate.net
One study investigated the in vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole (HAMBO) against Candida strains. While its activity was lower than the standard drug fluconazole, it demonstrated fungistatic effects against all tested strains, suggesting that this class of compounds could serve as a template for developing more potent antifungal agents. nih.gov Another study reported that this compound (AMBO) exhibited antifungal activity against Pichia pastoris with a minimal inhibitory concentration (MIC) of 32 µg/mL. Furthermore, research on a large group of 3-(2-benzoxazol-5-yl)alanine derivatives revealed that almost half of the studied compounds possessed antifungal properties, including against the pathogenic yeast Candida albicans. nih.gov
| Compound | Fungal Strain | Activity | MIC (µg/mL) | Source |
|---|---|---|---|---|
| This compound (AMBO) | Pichia pastoris | Antifungal | 32 | |
| 2-(2'-hydroxy-5'-aminophenyl)benzoxazole (HAMBO) | Candida spp. | Fungistatic | N/A | nih.gov |
Antiviral Modulatory Effects
The exploration of this compound and its derivatives has extended to their potential antiviral activities. ontosight.aimdpi.com While specific studies focusing solely on this compound are limited in this area, the broader class of benzoxazole and related heterocyclic compounds has shown promise. For instance, benzothiazole (B30560) derivatives, which are structurally similar to benzoxazoles, have been synthesized and shown to possess antiviral effects against various viruses, including Human Immunodeficiency Virus (HIV). mdpi.com The antiviral activity of these compounds is often attributed to their ability to bind to viral components. mdpi.com Additionally, other heterocyclic compounds, such as certain benzoic acid derivatives, have demonstrated antiviral activity against influenza A virus, including oseltamivir-resistant strains. nih.gov These findings suggest that the benzoxazole scaffold, including this compound, could be a valuable starting point for the design and synthesis of new antiviral agents. nih.gov
Anti-biofilm Activities
Bacterial biofilms pose a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. frontiersin.org Research has begun to explore the potential of 2-amino-substituted heterocyclic compounds to inhibit biofilm formation. While direct studies on this compound are not extensively documented, related compounds like 2-aminobenzimidazole (B67599) (2-ABI) derivatives have been identified as potent inhibitors of biofilm formation in bacteria such as Pseudomonas aeruginosa. nih.gov Furthermore, 5-aryl-2-aminoimidazole derivatives have been investigated for their ability to prevent biofilm formation by a broad range of bacterial and fungal species. nih.gov These findings suggest that the 2-amino-heterocycle motif is a promising scaffold for the development of anti-biofilm agents, and by extension, this compound derivatives warrant investigation for such activities.
Antineoplastic and Anticancer Research
The cytotoxic and antiproliferative effects of this compound derivatives against various cancer cell lines have been a significant area of research. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines
Numerous studies have demonstrated the potential of this compound and its derivatives as anticancer agents. mdpi.com These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines, including breast, lung, and liver cancer. For example, this compound (AMBO) has been shown to induce cell cycle arrest and apoptosis in these cell lines.
The antiproliferative activity is often influenced by the specific substitutions on the benzoxazole ring. mdpi.com For instance, derivatives with a methoxy (B1213986) group at certain positions have shown enhanced activity. mdpi.com One study found that benzoxazole derivatives bearing a methoxy group at position 3 of a phenyl ring generally exhibited higher antiproliferative activity. mdpi.com Specifically, a 5-chlorobenzoxazole (B107618) derivative with a methoxy group at the 3-position of the phenyl ring showed enhanced activity against HCT-116 and NCI-H460 cancer cell lines compared to the reference drug etoposide. mdpi.com Another study on 3-(2-benzoxazol-5-yl)alanine derivatives found that while most were toxic to both normal and cancer cells, a few showed significantly lower toxicity to normal cells, indicating their potential as future anticancer agents. nih.gov
| Compound/Derivative | Cancer Cell Line | Effect | IC50 (µM) | Source |
|---|---|---|---|---|
| This compound (AMBO) | MCF-7 (Breast) | Cytotoxic | N/A | |
| This compound (AMBO) | MDA-MB-231 (Breast) | Cytotoxic | N/A | |
| This compound (AMBO) | A549 (Lung) | Cytotoxic | N/A | |
| This compound (AMBO) | HepG2 (Liver) | Cytotoxic | N/A | |
| 5-chlorobenzoxazole derivative 45 | HCT-116 | Antiproliferative | 2.4 | mdpi.com |
| 5-chlorobenzoxazole derivative 45 | NCI-H460 | Antiproliferative | 0.9 | mdpi.com |
| Etoposide (reference) | HCT-116 | Antiproliferative | 3.4 | mdpi.com |
| Etoposide (reference) | NCI-H460 | Antiproliferative | 6.1 | mdpi.com |
Induction of Apoptosis and Cell Cycle Modulation
A key strategy in anticancer drug discovery is the identification of compounds that can selectively induce programmed cell death, or apoptosis, in cancer cells and modulate the cell cycle to halt proliferation. Several derivatives of benzoxazole have demonstrated significant capabilities in these areas.
Research has shown that certain benzoxazole derivatives trigger apoptosis through the intrinsic mitochondrial pathway. This is often characterized by an altered ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria. nih.govrsc.org This event activates a cascade of caspase enzymes, particularly caspase-3 and caspase-9, which are critical executioners of the apoptotic process. nih.gov For instance, a novel benzothiazole derivative, PB11, was found to increase levels of Bax, cytochrome c, and cleaved caspase-3 in cancer cells. nih.gov Similarly, a pyrimidine (B1678525) derivative of ursolic acid was shown to upregulate Bax, downregulate Bcl-2, and activate the caspase cascade in MCF-7 breast cancer cells. rsc.org Studies have also specifically implicated benzoxazole derivatives in inducing Caspase-3 dependent apoptosis. jrespharm.com
In addition to inducing cell death, these compounds can interfere with the cancer cell cycle. Pyrrole-tethered bisbenzoxazole derivatives have been found to cause cell cycle arrest in the G0/G1 phase in MCF-7 breast cancer cells. nih.gov Other studies have shown that different derivatives can induce cell cycle arrest at the S phase. rsc.org This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. biorxiv.org For example, treatment with a T-type calcium channel inhibitor led to a significant increase in the G0/G1 fraction of prostate cancer cells, effectively halting their growth. mdpi.com
| Derivative Class | Mechanism of Action | Cell Line | Key Findings | Source |
|---|---|---|---|---|
| Pyrrole-Tethered Bisbenzoxazoles | Cell Cycle Arrest | MCF-7 (Breast Cancer) | Induced G0/G1 phase arrest in 71.2% of cells. | nih.gov |
| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | Apoptosis & Cell Cycle Arrest | MCF-7 (Breast Cancer) | Induced S phase arrest and mitochondrial-related apoptosis. | rsc.org |
| Benzothiazole derivative (PB11) | Apoptosis | U87 (Glioblastoma), HeLa (Cervix Cancer) | Increased levels of Bax, cytochrome c, and cleaved caspase-3. | nih.gov |
| General Benzoxazole Derivatives | Apoptosis | Various | Shown to induce Caspase-3 dependent apoptosis. | jrespharm.com |
Anti-angiogenic Properties
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. jocpr.com The inhibition of angiogenesis is therefore a valuable strategy in cancer therapy. Benzoxazole derivatives have emerged as potential anti-angiogenic agents, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ajphs.com
VEGFR-2 is a key receptor tyrosine kinase that mediates the signaling pathways leading to angiogenesis. nih.gov By inhibiting this receptor, benzoxazole derivatives can effectively block the formation of new blood vessels, thereby starving the tumor and preventing its growth. ajphs.com Studies on related heterocyclic compounds, such as 1,5-benzothiazepin-4-(5H)-one derivatives, have demonstrated a potent ability to inhibit capillary proliferation in a chick chorioallantoic membrane (CAM) assay, providing direct evidence of their anti-angiogenic effects. jocpr.com The anti-inflammatory drug 5-aminosalicylic acid is also thought to influence angiogenesis through the VEGFR-2 receptor pathway. biomedpharmajournal.org
Anti-inflammatory and Immunomodulatory Studies
Chronic inflammation is a known driver of various diseases, including cancer. Benzoxazole derivatives have demonstrated significant anti-inflammatory properties. nih.gov Research has identified several mechanisms for this activity, including the inhibition of key inflammatory mediators.
A series of benzoxazolone derivatives were found to exhibit potent anti-inflammatory activity by inhibiting the production of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov The most active of these compounds showed IC50 values as low as 5.09 µM. nih.gov Further investigation revealed that these compounds act by targeting myeloid differentiation protein 2 (MD2), an accessory protein to Toll-like receptor 4 (TLR4) that plays a crucial role in the inflammatory response to bacterial lipopolysaccharides. nih.gov Other studies have highlighted 2-aryl-5-benzoxazolealkanoic acid derivatives as being three to five times more active than the established anti-inflammatory drug phenylbutazone (B1037) in rat paw edema models. nih.gov The immunomodulatory effects of related compounds can involve the modulation of various cytokines and signaling pathways, such as the NLRP3 inflammasome, which is involved in processing pro-inflammatory cytokines like pro-IL-1β. google.comfrontiersin.org Some isoxazole (B147169) derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells, indicating an immunosuppressive effect. mdpi.com
| Compound Class | Target/Mechanism | Activity | Source |
|---|---|---|---|
| Benzoxazolone Derivatives (e.g., Compound 3g) | Inhibition of IL-6 production via MD2 protein | IC50 = 5.09 µM | nih.gov |
| 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid | Inhibition of carrageenin-induced rat paw edema | 3-5 times more active than phenylbutazone | nih.gov |
| 2-(4-fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid | Inhibition of carrageenin-induced rat paw edema | 3-5 times more active than phenylbutazone | nih.gov |
| 2-amino benzothiazole derivatives | λ-Carrageenan-induced mice paw edema | Active, especially with electron-withdrawing groups at position 4 or 5. | researchgate.net |
Other Emerging Biological Activities
Oxidative stress, caused by an imbalance of reactive oxygen species (free radicals), contributes to cellular damage and various pathologies. Antioxidants can mitigate this damage by neutralizing free radicals. Benzazole derivatives, including those with a benzoxazole ring, have been identified as having significant antioxidant capacity. d-nb.info
The primary mechanism of their antioxidant action is through radical scavenging. Studies have shown that the benzoxazole ring itself contributes more to superoxide (B77818) radical scavenging activity compared to related benzimidazole (B57391) and benzothiazole structures. d-nb.info The presence of specific substituents on the benzoxazole system, such as benzamido or phenylacetamido groups at the 5-position, can significantly enhance this activity. d-nb.info The o-aminophenol structure, a key precursor in benzoxazole synthesis, is also known to confer reducing agent and antioxidant properties. google.com
Benzoxazole analogues have shown considerable promise in the field of neuropharmacology, with potential applications in treating neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov Alzheimer's disease is characterized by a decline in cognitive function linked to reduced levels of the neurotransmitter acetylcholine. nih.gov
A key therapeutic strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine. A series of benzoxazole-oxadiazole analogues have been synthesized and evaluated as inhibitors of these enzymes. mdpi.comnih.gov Several of these compounds displayed inhibitory potentials greater than the standard drug, Donepezil. mdpi.com For instance, analogue 15 showed an IC50 value of 5.80 µM against AChE and 7.20 µM against BuChE, compared to Donepezil's IC50 values of 33.65 µM and 35.80 µM, respectively. mdpi.comnih.gov
Beyond Alzheimer's, benzoxazole derivatives are being investigated for other neuroprotective roles. Analogues of the neuroprotective drug riluzole, such as 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, have been shown to antagonize voltage-dependent Na+ channel currents, suggesting they could be valuable as channel inhibitors for conditions like amyotrophic lateral sclerosis. researchgate.net
| Compound | Target Enzyme | IC50 Value (µM) | Standard (Donepezil) IC50 (µM) | Source |
|---|---|---|---|---|
| Analogue 2 | AChE | 6.40 ± 1.10 | 33.65 ± 3.50 | mdpi.com |
| BuChE | 7.50 ± 1.20 | 35.80 ± 4.60 | mdpi.com | |
| Analogue 15 | AChE | 5.80 ± 2.18 | 33.65 ± 3.50 | mdpi.comnih.gov |
| BuChE | 7.20 ± 2.30 | 35.80 ± 4.60 | mdpi.comnih.gov | |
| Analogue 16 | AChE | 6.90 ± 1.20 | 33.65 ± 3.50 | mdpi.comnih.gov |
| BuChE | 7.60 ± 2.10 | 35.80 ± 4.60 | mdpi.comnih.gov |
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of the Plasmodium falciparum parasite necessitates the discovery of new antimalarial agents. Benzoxazole derivatives have been identified as a promising class of compounds in this area. olemiss.eduolemiss.edu
In one study, a series of benzoxazolyl aniline (B41778) derivatives were synthesized and evaluated for their antimalarial activity. olemiss.eduresearchgate.netdoaj.org The compound N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (designated as 5a) showed the most prominent activity against both the chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. olemiss.edu Molecular docking studies suggest that its mechanism may involve the deregulation of the P. falciparum purine (B94841) nucleoside phosphorylase (PfPNP) enzyme. olemiss.eduolemiss.edu
| Compound | P. falciparum Strain | IC50 Value (µM) | Source |
|---|---|---|---|
| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a) | D6 (Chloroquine-sensitive) | 5.1 | olemiss.edu |
| W2 (Chloroquine-resistant) | 2.2 | olemiss.edu | |
| Compound 6d | D6 (Chloroquine-sensitive) | 5.5 | olemiss.edu |
| W2 (Chloroquine-resistant) | 4.1 | olemiss.edu |
Enzyme Inhibition Profiles (e.g., Lck kinase, Phospholipase C)
Derivatives of the 2-aminobenzoxazole (B146116) scaffold have been investigated for their potential to inhibit various enzymes implicated in disease pathways. The structural characteristics of the benzoxazole ring system, combined with various substitutions, allow these compounds to interact with the active sites of specific enzymes, leading to modulation of their activity. This section focuses on the inhibitory profiles of 2-aminobenzoxazole derivatives against two such enzymes: Lymphocyte-specific protein tyrosine kinase (Lck) and Phospholipase C (PLC).
Lck Kinase Inhibition
Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of protein tyrosine kinases and plays a critical role in T-cell receptor (TCR) signaling, which is essential for T-cell development and activation. Aberrant Lck activity has been linked to various autoimmune diseases and some types of cancer, making it an attractive target for therapeutic intervention. nih.gov
While direct studies on this compound are limited, research on the broader benzoxazole and isosteric benzimidazole scaffolds has demonstrated significant potential for Lck inhibition. Benzimidazole-based compounds, in particular, have been shown to be potent Lck inhibitors, often with IC₅₀ values in the nanomolar range. researchgate.net These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates. researchgate.net
Structure-activity relationship (SAR) studies on related scaffolds have provided insights into the structural requirements for potent Lck inhibition. For instance, studies on 2-amino-5-carboxamidothiazoles revealed specific structural features necessary for potent Lck activity. nih.gov Similarly, research on pyrimido-benzimidazoles has identified compounds with low nanomolar IC₅₀ values against Lck. mdpi.com One of the most potent compounds identified in a study was 6-(2,6-dimethyl phenyl)-2-((4-(4-methyl-1-piperazinyl)phenyl) amino) pyrimido [5′,4′:5,6]pyrimido-[1,2-a]benzimidazol-5(6H)-one, which exhibited an IC₅₀ of 0.007 µM. mdpi.com
The development of selective Lck inhibitors is a key objective, as cross-reactivity with other Src family kinases can lead to off-target effects. Researchers have successfully designed highly selective type II kinase inhibitors by introducing chiral peptidomimetic moieties, achieving potent and selective Lck inhibition. nih.gov
Table 1: Lck Kinase Inhibition by Representative Benzimidazole/Thiazole Derivatives This table presents data for structurally related compounds to illustrate the potential of the broader heterocyclic class as Lck inhibitors.
| Compound Class | Specific Compound Example | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolopyrimidine | PP1 | Lck | 5 | nih.gov |
| Pyrazolopyrimidine | PP2 | Lck | 4 | nih.gov |
| Pyrimido-benzimidazole | 6-(2,6-dimethyl phenyl)-2-((4-(4-methyl-1-piperazinyl)phenyl) amino) pyrimido [5′,4′:5,6]pyrimido-[1,2-a]benzimidazol-5(6H)-one | Lck | 7 | mdpi.com |
| 4-Benzimidazolyl-N-piperazinethyl-pyrimidin-2-amine | Not specified | Lck | 0.12 | mdpi.com |
| 2-Amino-5-carboxamidothiazole | Cyclopropylamide 11d | Lck | Sub-micromolar activity reported | nih.gov |
Phospholipase C (PLC) Inhibition
Phospholipase C (PLC) enzymes are a class of membrane-associated enzymes that cleave phospholipids, specifically phosphatidylinositol 4,5-bisphosphate (PIP2), to generate the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org These messengers are integral to various signal transduction pathways that regulate processes like cell proliferation, differentiation, and apoptosis. The dysregulation of PLC activity has been implicated in the pathophysiology of several diseases, including cancer. wikipedia.org
The investigation of benzoxazole derivatives as PLC inhibitors is an emerging area of research. While specific data for this compound is not extensively documented, related heterocyclic structures have shown promise. For example, new pyrimidine-benzoxazole/benzimidazole hybrids have been synthesized and evaluated for their inhibitory activity against phospholipase A2-V, a related enzyme in phospholipid metabolism. researchgate.net
Furthermore, compounds featuring a morpholinobenzoic acid scaffold have been identified as a class of drug-like inhibitors of phosphatidylcholine-specific PLC (PC-PLC). wikipedia.orgrsc.org Research into thieno[2,3-b]pyridines, which share some structural similarities with substituted aminobenzoxazoles, suggests their anti-proliferative action may occur through the inhibition of phosphoinositide-specific PLC (PI-PLC).
The development of potent and selective PLC inhibitors is a significant goal in medicinal chemistry. Studies on myo-inositol scaffold-based compounds have led to the development of inhibitors that achieve nearly complete inhibition of PI-PLC activity. nih.gov These findings highlight the potential for designing effective enzyme inhibitors by targeting the structural motifs recognized by these enzymes.
Table 2: Phospholipase C Inhibition by Various Scaffolds This table includes data on different classes of compounds to provide a broader context for Phospholipase C inhibition, as direct data on this compound derivatives is limited.
| Compound Class | Specific Compound Example | Target Enzyme | Activity/Potency | Reference |
| Myo-inositol derivative | DL-1-O-dodecylsulfonyl-myo-inositol-3,5-bisphosphate | PI-PLC | Micromolar concentration inhibition | nih.gov |
| Morpholinobenzoic acid scaffold | 2-morpholino-5-N-benzylamino benzoic acid | PC-PLC | Confirmed as optimal pharmacophore | rsc.org |
| Thieno[2,3-b]pyridines | Not specified | PI-PLC | Postulated mechanism of action |
Mechanism of Action and Molecular Target Elucidation
Cellular Pathway Perturbations
By engaging its molecular targets, 2-Amino-5-methoxybenzoxazole can disrupt major cellular pathways, leading to its observed biological effects, such as anticancer and antimicrobial activities.
The inhibition of Topoisomerase II by this compound directly leads to interference with DNA replication. By stabilizing the Topoisomerase II-DNA complex, the compound creates roadblocks that halt the progression of replication forks. mdpi.com This stalling of DNA synthesis can trigger cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating programmed cell death (apoptosis). nih.gov
In addition to affecting DNA replication, benzoxazole (B165842) derivatives may also interfere with protein synthesis. This process is a complex, multi-step pathway that can be inhibited at various stages. sigmaaldrich.com Many antibiotics, for example, function by binding to either the 30S or 50S subunits of bacterial ribosomes, thereby blocking the formation of the initiation complex or preventing the elongation of the polypeptide chain. sigmaaldrich.comnih.gov It is plausible that this compound could similarly interact with ribosomal components, although the specific mechanism has not been elucidated.
Perturbations in cellular signaling pathways are a direct consequence of the interaction of this compound with its molecular targets. nih.gov Signal transduction pathways are the networks through which cells communicate and respond to their environment. researchgate.net
The DNA damage induced by Topoisomerase II inhibition is a powerful trigger for various signaling cascades. nih.gov For example, the accumulation of DNA double-strand breaks often activates the p53 tumor suppressor pathway, which can lead to cell cycle arrest at the G2/M phase and the induction of apoptosis through the modulation of proteins like Bax and Bcl-2. nih.gov Furthermore, if the compound interacts with cell surface receptors, it would directly modulate the specific pathways associated with those receptors, such as those involved in cell proliferation, differentiation, or migration. nih.gov
| Cellular Pathway | Triggering Event | Potential Downstream Effect | Reference |
|---|---|---|---|
| DNA Damage Response | Topoisomerase II inhibition causing DNA breaks. | Activation of p53 pathway, cell cycle arrest (G2/M), apoptosis. | nih.gov |
| Protein Synthesis Regulation | Potential interaction with ribosomal machinery. | Inhibition of translation, leading to reduced cell growth and proliferation. | sigmaaldrich.com |
| Receptor-Mediated Signaling | Potential binding to receptors (e.g., 5-HT3). | Modulation of receptor-specific cellular responses. | googleapis.com |
Effects on Membrane Integrity and Function
The benzoxazole scaffold is a key structural feature in compounds that exert significant effects on the integrity and function of cellular membranes. While direct studies on this compound are limited, research on related benzoxazole derivatives provides strong evidence for their interaction with and disruption of biological membranes. This activity is a cornerstone of their mechanism of action, particularly in antimicrobial and anticancer contexts.
A primary mechanism observed for antifungal benzoxazole derivatives is the perturbation of the fungal cell membrane. nih.gov Studies have shown that these compounds can interfere with both the content and synthesis of ergosterol, a crucial component of the fungal membrane that is analogous to cholesterol in mammalian cells. This disruption leads to permeabilizing properties, increasing the passage of substances across the membrane and ultimately compromising cell viability. nih.gov Some derivatives exhibit a permeability or lytic activity against the fungal membrane, a mode of action that contributes to cell death. nih.gov
In the context of anti-inflammatory action, certain benzoxazole derivatives have been shown to work by stabilizing cell membranes. igi-global.com This effect is crucial in mitigating the inflammatory response. Furthermore, specific benzoxazole derivatives have been noted for their good cell membrane permeability, a characteristic that allows them to enter cells and reach intracellular targets. arabjchem.orggoogle.comgoogle.com
Beyond the outer cell membrane, derivatives have also been shown to impact the membranes of organelles. For instance, the benzoxazole derivative K313 was found to induce a significant decrease in the mitochondrial membrane potential in leukemia and lymphoma cells. mdpi.comnih.gov The loss of mitochondrial membrane integrity is a key event in the intrinsic pathway of apoptosis, or programmed cell death.
Omics-based Approaches for Mechanistic Insights
To comprehensively understand the cellular and molecular responses to treatment with compounds like this compound, researchers increasingly rely on "omics" technologies. These high-throughput methods—proteomics, transcriptomics, and metabolomics—provide a global snapshot of the changes occurring within a cell, offering profound insights into the compound's mechanism of action, identifying potential biomarkers, and revealing networks of affected pathways.
Proteomic Profiling of Treated Cells
Proteomic analysis, which investigates the entire set of proteins (the proteome) in a cell, is a powerful tool for elucidating the molecular targets and downstream effects of a bioactive compound. For benzoxazole derivatives, proteomic techniques like Western blotting and mass spectrometry have revealed significant alterations in key cellular proteins following treatment.
In cancer cell lines, benzoxazole derivatives have been shown to modulate critical signaling pathways that control cell survival and proliferation. One study using Western blot analysis found that a benzoxazole derivative, K313, led to the downregulation of the phosphorylated p70S6K protein (p-p70S6K), which is vital for cell cycle progression and survival. mdpi.comnih.gov The same study also detected changes in proteins central to apoptosis, including the activation of caspase-9 and caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP) and Bid. mdpi.comnih.gov
Another investigation in diffuse large B-cell lymphoma (DLBCL) cell lines showed that benzoxazole derivatives could decrease the expression of phosphorylated NF-κB and Akt proteins, both of which are key promoters of cancer cell survival. nih.govresearchgate.net Interestingly, the effects were cell-line dependent, highlighting that the cellular context can dictate the proteomic response. nih.govresearchgate.net In a different therapeutic area, research into frontotemporal dementia (FTD) showed that specific benzoxazole derivatives could correct aberrant lysosomal proteomes in patient-derived cells, demonstrating their potential to restore protein homeostasis. nih.gov
These findings underscore how proteomic profiling can pinpoint the specific proteins and pathways affected by a compound, providing a detailed map of its mechanism of action.
Transcriptomic Analysis of Gene Expression Changes
Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) in a cell, providing a picture of which genes are actively being expressed. This analysis can reveal how a compound like this compound alters cellular function at the genetic level, often preceding changes observed in the proteome.
Studies on benzoxazole derivatives have utilized transcriptomic analysis to uncover their effects on gene regulation. For example, research on imine derivatives of benzoxazole in a high-fat diet-induced hyperlipidemia model demonstrated significant changes in the expression of genes that regulate lipid metabolism. acs.org Treatment with these compounds led to a notable downregulation in the mRNA levels of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis. acs.org
Furthermore, the same study observed a prominent reduction in the transcript levels of other key genes, including Apolipoprotein B (APOB), which is essential for assembling lipoprotein particles, and Proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that promotes the degradation of the LDL receptor. acs.org These transcriptomic changes directly correlate with the observed therapeutic effects, such as the reduction of cholesterol and triglyceride levels.
Metabolomic Signatures of Cellular Response
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. This "omics" approach provides a functional readout of the physiological state of a cell, as the metabolome is highly dynamic and reflects the downstream consequences of changes at the gene and protein level. Analyzing the metabolomic signature of cells treated with a compound can reveal disruptions in key biochemical pathways and uncover novel mechanistic details.
While specific metabolomic studies on cells treated with this compound are not yet widely published, the application of this technology would be a critical next step in its characterization. Based on the known activities of related benzoxazole derivatives, a metabolomic analysis could be expected to reveal alterations in several key areas. For instance, given the effects of some derivatives on membrane lipids and mitochondrial function, one would anticipate seeing changes in the profiles of fatty acids, phospholipids, and intermediates of energy metabolism pathways like the Krebs cycle and oxidative phosphorylation.
A hypothetical metabolomic study could quantify hundreds of metabolites simultaneously, comparing treated cells to untreated controls. The resulting data would highlight specific metabolic pathways that are perturbed by the compound, offering a detailed view of the cellular response.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations
Positional Isomerism and Substituent Effects on Biological Activity
The arrangement and nature of substituents on the benzoxazole (B165842) core are paramount in determining the compound's interaction with biological targets. SAR studies have demonstrated that even minor alterations to the molecule's functional groups can lead to significant changes in its activity.
The 2-amino group on the benzoxazole scaffold has been identified as a crucial component for the biological potency of many of its derivatives. In studies of related compounds, this moiety is often essential for maintaining interaction with the target receptor. For instance, in the development of mGlu₅ negative allosteric modulators, the 2-amino benzoxazole structure was found to be a key element. nih.gov Isosteric replacements, where the 2-amino benzoxazole was substituted with groups such as benzothiazoles or benzimidazoles, resulted in a significant decrease in potency, with IC₅₀ values dropping to greater than 30 µM. nih.gov This highlights the specific role of the 2-amino group, likely as a key hydrogen bond donor or acceptor, in forming a stable complex with the biological target.
The methoxy (B1213986) group at the 5-position of the benzoxazole ring influences the molecule's electronic properties, which in turn can affect its reactivity and potency. As an electron-donating group, the 5-methoxy substituent can increase the electron density of the benzoxazole ring system. This alteration can impact the molecule's ability to participate in various non-covalent interactions, such as pi-pi stacking or cation-pi interactions, with a receptor's active site. In studies on related heterocyclic compounds, the introduction of electron-donating substituents like methoxy groups on attached phenyl rings was shown to stabilize generated radicals, thereby increasing antioxidant activity. nih.gov This principle suggests that the 5-methoxy group in 2-Amino-5-methoxybenzoxazole could similarly modulate its electronic character to enhance specific biological interactions.
Modifications to the benzene (B151609) ring portion of the benzoxazole nucleus or to phenyl rings attached to the core structure are a common strategy for optimizing biological activity. The nature, size, and position of these substituents can affect the compound's steric and electronic profile, influencing its fit and interaction with a target protein.
For example, in a series of 2-(2-benzoxazolylamino)-4-phenylpyrimidines, various substituents were placed on the phenyl ring to evaluate their effect on potency. nih.gov The investigation revealed that the activity was sensitive to these changes, with different substitutions leading to a range of potencies.
| Compound | Substitution on Phenyl Ring | IC₅₀ (nM) |
|---|---|---|
| Hit Compound | Unsubstituted | 89 |
| 18g | 2-Methoxy | ~89 |
| 18c | 4-Methyl | ~89 |
As shown in the table, a 2-methoxy or a 4-methyl substitution on the phenyl ring resulted in compounds with activity similar to the original unsubstituted hit compound. nih.gov This indicates that these positions can tolerate specific substitutions without compromising the essential binding interactions.
Pharmacophore Elucidation and Ligand Design
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For benzoxazole derivatives, these models serve as a blueprint for designing new ligands with improved potency and selectivity. In a study on benzoxazole benzenesulfonamides as potential antidiabetic agents, a 3D-QSAR model was developed to identify a common pharmacophore hypothesis. chemijournal.comresearchgate.net The best model, AAADRR, consisted of three hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. chemijournal.comresearchgate.net This pharmacophore represents the key interaction points required for activity, guiding the design of new compounds that fit this spatial and electronic template to achieve the desired biological response.
QSAR Modeling for Activity Prediction and Optimization
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are powerful tools for predicting the activity of unsynthesized compounds, thus prioritizing synthetic efforts and optimizing lead compounds.
Both 2D and 3D-QSAR methodologies have been applied to benzoxazole derivatives and related heterocyclic systems to understand the structural requirements for their activity. nih.govnih.govrsc.org
2D-QSAR studies correlate biological activity with physicochemical properties or topological indices derived from the two-dimensional structure of the molecule. nih.gov These models are computationally less intensive and can provide valuable insights into the properties influencing activity, such as hydrophobicity, electronic effects, and steric parameters.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. These methods align a series of molecules and calculate their steric and electrostatic fields (among others) around them. The variations in these fields are then correlated with changes in biological activity. nih.govrsc.orgesisresearch.org
For various benzoxazole derivatives, 3D-QSAR models have been developed with good statistical reliability, indicating strong predictive power. chemijournal.comnih.govrsc.org These models generate contour maps that visualize regions where specific properties would enhance or diminish activity. For example, a CoMFA model for benzazole derivatives as Topoisomerase II inhibitors revealed that steric and electrostatic fields contributed 32.2% and 67.8%, respectively, to the model. esisresearch.org The resulting contour maps showed regions where bulky groups would increase activity (green contours) and where positive or negative charges would be favorable (blue or red contours, respectively). esisresearch.org Such visualizations are invaluable for the rational design of new, more potent inhibitors.
| Model Type | Target/Cell Line | R² (Coefficient of Determination) | Q² or Rcv² (Cross-Validated R²) | Rpred² (Predictive R²) | Reference |
|---|---|---|---|---|---|
| CoMFA | HepG2 | - | 0.509 | 0.5128 | rsc.org |
| CoMSIA | HepG2 | - | 0.711 | 0.6198 | rsc.org |
| CoMFA | HCT-116 | - | 0.574 | 0.5597 | rsc.org |
| CoMSIA | HCT-116 | - | 0.531 | 0.5804 | rsc.org |
| CoMFA | MCF-7 | - | 0.568 | 0.5057 | rsc.org |
| CoMSIA | MCF-7 | - | 0.669 | 0.6577 | rsc.org |
| 3D-QSAR (AAADRR.27) | Fructose-1,6-bisphosphatase | 0.9686 | 0.72 | - | chemijournal.com |
The statistical parameters in the table, such as the coefficient of determination (R²), the cross-validated R² (Q² or Rcv²), and the predictive R² (Rpred²), are used to assess the robustness and predictive ability of the generated QSAR models. chemijournal.comrsc.org Higher values generally indicate a more reliable and predictive model.
Applicability Domain Analysis of QSAR Models
In the realm of QSAR, the Applicability Domain (AD) is a critical concept that defines the chemical space in which a model can make reliable predictions. variational.aiwikipedia.org A QSAR model is developed using a specific set of molecules, known as the training set. The AD ensures that the model is only used to predict the activity of new compounds that are similar to those in the training set. variational.aimdpi.com Predictions for compounds that fall outside of this domain are considered extrapolations and are associated with a higher degree of uncertainty. variational.ai
Various methods are employed to define the AD of a QSAR model, which can be broadly categorized as:
Range-based methods: These are the simplest methods and define the AD based on the range of descriptor values in the training set.
Geometric methods: These methods define the AD by enclosing the training set compounds in a geometric space, such as a bounding box or convex hull.
Distance-based methods: The similarity between a new compound and the training set compounds is determined using distance metrics like Euclidean or Mahalanobis distance. wikipedia.org
Probability density distribution-based methods: These approaches model the probability distribution of the training set compounds in the descriptor space.
For QSAR models developed for various series of benzoxazole derivatives, the AD is a crucial component of model validation. For instance, in a 3D-QSAR study on benzoxazole derivatives as anticancer agents, the dataset is typically divided into a training set for model generation and a test set for external validation. nih.govnih.gov The predictive power of the model for the test set compounds, which are within the AD, is a key indicator of the model's robustness.
A hypothetical applicability domain analysis for a QSAR model of benzoxazole derivatives might involve the parameters outlined in the table below.
| Parameter | Description | Example Value/Range for Benzoxazole Derivatives |
| Molecular Weight | The range of molecular weights of the compounds in the training set. | 250 - 500 g/mol |
| LogP | The range of lipophilicity values for the training set compounds. | 2.0 - 5.5 |
| Number of Hydrogen Bond Donors | The acceptable range for hydrogen bond donors. | 1 - 4 |
| Number of Hydrogen Bond Acceptors | The acceptable range for hydrogen bond acceptors. | 3 - 8 |
| Topological Polar Surface Area (TPSA) | The range of TPSA values, indicating polarity. | 50 - 150 Ų |
This table presents hypothetical data for illustrative purposes, based on typical ranges for drug-like molecules within the benzoxazole class.
Conformational Analysis and Bioactive Conformations
Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with different arrangements. For a biologically active molecule like a benzoxazole derivative, identifying the "bioactive conformation"—the specific 3D shape it adopts when interacting with its biological target—is paramount for understanding its mechanism of action and for designing more potent analogs.
Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are experimental methods used to determine molecular conformations. However, computational methods, including molecular mechanics and quantum mechanics calculations, are widely used to predict the preferred conformations of flexible molecules and to study their dynamic behavior.
In the context of drug design involving benzoxazole derivatives, molecular docking simulations are a powerful tool for investigating bioactive conformations. researchgate.net These simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the complex. mdpi.com
For instance, in studies of benzoxazole derivatives as inhibitors of a particular enzyme, docking simulations can reveal the crucial interactions between the benzoxazole core and the amino acid residues in the active site. The planarity of the benzoxazole ring often facilitates π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. mdpi.com The substituents on the benzoxazole ring, such as the 2-amino and 5-methoxy groups in this compound, play a critical role in defining the molecule's shape and its ability to form specific hydrogen bonds with the target protein. mdpi.com
A hypothetical summary of a conformational analysis for this compound interacting with a kinase active site is presented below.
| Interaction Type | Functional Group on this compound | Interacting Residue in Kinase Active Site |
| Hydrogen Bond | 2-Amino group | Aspartic Acid |
| Hydrogen Bond | Benzoxazole Nitrogen | Cysteine |
| Hydrophobic Interaction | Benzene ring of benzoxazole | Leucine, Valine |
| π-π Stacking | Benzoxazole ring system | Phenylalanine |
This table is a hypothetical representation to illustrate the types of interactions that would be investigated in a conformational analysis and molecular docking study.
Pharmacokinetic and Pharmacodynamic Profiling of 2 Amino 5 Methoxybenzoxazole and Analogues
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Detailed ADME studies for 2-Amino-5-methoxybenzoxazole have not been extensively reported in the available scientific literature. Consequently, specific data on its bioavailability, tissue distribution, metabolic fate, and clearance are not available.
There is no specific data available from preclinical or clinical studies to determine the oral or other route-specific bioavailability of this compound.
Information regarding the extent and pattern of this compound distribution into various tissues and organs, as well as its potential for accumulation, has not been documented in published research.
While metabolic pathways such as N-acetylation and oxidative demethylation are common for compounds with similar functional groups, the specific metabolic pathways and resulting metabolites for this compound have not been identified.
The primary routes of elimination (e.g., renal, hepatic) and the biological half-life of this compound have not been established.
Pharmacodynamic Evaluation
There is a lack of published studies investigating the dose-response relationships of this compound in any relevant biological systems. Therefore, no data tables illustrating such relationships can be provided.
Target Engagement and Occupancy Studies
Publicly available literature does not currently contain specific target engagement or occupancy studies for the compound this compound. While the broader benzoxazole (B165842) scaffold has been associated with a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects, detailed investigations into the direct interaction of this compound with specific biological targets are not extensively documented.
Research into analogous compounds has identified potential targets for the benzoxazole core. For instance, certain derivatives have been investigated as inhibitors of enzymes such as Lck kinase and carbonic anhydrases. However, without direct experimental data for this compound, any discussion of its target engagement remains speculative. Future studies, potentially employing techniques such as cellular thermal shift assays (CETSA), photoaffinity labeling, or positron emission tomography (PET) with a radiolabeled version of the compound, would be necessary to elucidate its specific molecular targets and quantify its engagement and occupancy in cellular and in vivo models.
In Vitro and In Vivo PK/PD Correlation
The metabolic stability of a compound is a critical factor in its pharmacokinetic profile, and in vitro microsomal stability assays are a standard method for its evaluation. These assays utilize liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s, to predict the hepatic clearance of a compound.
A typical microsomal stability assay involves incubating the test compound with liver microsomes (from human or animal species) in the presence of NADPH, a necessary cofactor for many metabolic enzymes. The concentration of the parent compound is monitored over time by LC-MS/MS to determine its rate of disappearance. The results are often expressed as the half-life (t½) of the compound in the microsomal preparation and the intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.
| Compound Class | Specific Analogue | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|---|
| Benzothiazole (B30560) Derivative | Analogue A | Human | > 60 | < 10 |
| Benzimidazole (B57391) Derivative | Analogue B | Rat | 25 | 45 |
This table presents hypothetical data based on findings for related heterocyclic compounds to illustrate the range of metabolic stabilities that might be observed for benzoxazole derivatives. Specific data for this compound is not available.
The stability of a compound in plasma and the extent to which it binds to plasma proteins are crucial pharmacokinetic parameters that influence its distribution, availability to target tissues, and clearance.
Specific experimental data on the plasma stability and plasma protein binding of this compound is not currently available. However, studies on related benzoxazole derivatives offer some indications. For instance, a study on D-phenylalanine-benzoxazole derivatives found that several analogues were stable in mouse plasma, with half-lives exceeding four hours nih.gov. This suggests that the benzoxazole scaffold can be chemically stable in a biological matrix like plasma.
Plasma protein binding determines the fraction of a drug that is free (unbound) in the circulation and thus able to exert its pharmacological effect. High plasma protein binding can limit the distribution of a compound into tissues and reduce its clearance. Research on a series of benzothiazole derivatives, which are structurally similar to benzoxazoles, revealed high binding to plasma proteins nih.gov. This suggests that aminobenzoxazole compounds may also exhibit significant binding to plasma proteins such as albumin.
| Compound Analogue | Species | Plasma Half-life (t½) | Plasma Protein Binding (%) |
|---|---|---|---|
| D-phenylalanine-benzoxazole derivative 1 | Mouse | > 4 hours nih.gov | Not Reported |
| D-phenylalanine-benzoxazole derivative 2 | Mouse | > 4 hours nih.gov | Not Reported |
| Benzothiazole derivative | Not Specified | Not Reported | High nih.gov |
This table summarizes available data for analogues of this compound to provide context on the potential plasma stability and protein binding of this class of compounds.
In vivo pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole-organism system. While specific in vivo pharmacokinetic data for this compound are not available in the public domain, research on related 2-aminobenzoxazole (B146116) derivatives provides valuable insights into the potential in vivo behavior of this compound class.
A study on a potent 2-aminobenzoxazole derivative, compound 33p, investigated its pharmacokinetic profile in rats following oral administration. nih.gov The key pharmacokinetic parameters from this study are summarized in the table below. The compound demonstrated a reasonable half-life, suggesting that sustained exposure could be achieved.
| Parameter | Value |
|---|---|
| Dose (Oral) | 10 mg/kg nih.gov |
| Maximum Concentration (Cmax) | 4 µM nih.gov |
| Time to Maximum Concentration (Tmax) | 2 hours nih.gov |
| Half-life (t½) | 8 ± 0.2 hours nih.gov |
Data from a study on a structural analogue of this compound. nih.gov
Another study involving the oral and topical administration of benzoxazole derivatives CBA and MCBA in a mouse model noted that the more lipophilic compound, MCBA, was anticipated to have greater systemic bioavailability, although specific pharmacokinetic values were not reported. nih.govresearchgate.netnih.govelsevierpure.com This highlights the importance of physicochemical properties in the oral absorption of benzoxazole derivatives. Furthermore, a review of benzimidazole derivatives, a related class of heterocyclic compounds, has indicated that they often exhibit low absolute oral bioavailability, which can be a challenge for this structural class. nih.govibmc.msk.ru
Collectively, these findings for related compounds suggest that the in vivo pharmacokinetic profile of this compound would be influenced by its physicochemical properties, metabolic stability, and interactions with drug transporters.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are based on the fundamental principles of quantum mechanics to model the electronic structure and properties of molecules. rsc.org These ab initio or first-principles methods provide a detailed understanding of molecular behavior.
Spectroscopic Property Prediction (e.g., UV-Vis, IR, NMR)Computational methods are frequently used to predict the spectroscopic properties of novel compounds.mdpi.com
IR Spectroscopy: DFT calculations can compute the vibrational frequencies of 2-Amino-5-methoxybenzoxazole, which correspond to the peaks in an infrared (IR) spectrum. This theoretical spectrum helps in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the energies of electronic transitions. This allows for the prediction of the absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum, providing insight into the molecule's chromophores and electronic behavior upon excitation. jocpr.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. For this compound, these theoretical values would be benchmarked against experimental data to confirm its chemical structure.
Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity of a molecule by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).mdpi.com
HOMO: Represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.
LUMO: Represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Analysis for this compound would involve mapping the spatial distribution of these orbitals to identify the specific atoms that are the primary sites for nucleophilic and electrophilic attack.
Interactive Table: Conceptual FMO Data for a Benzoxazole (B165842) Derivative The following table is a hypothetical representation to illustrate how FMO data would be presented. The values are not based on actual calculations for this compound.
Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. For this compound, an MEP map would reveal:
Red Regions: Areas of negative electrostatic potential, indicating electron-rich sites that are susceptible to electrophilic attack. These are often located around electronegative atoms like oxygen and nitrogen.
Blue Regions: Areas of positive electrostatic potential, indicating electron-deficient sites that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to heteroatoms.
Green Regions: Areas of neutral potential.
This analysis is invaluable for predicting how the molecule would interact with other molecules, such as biological receptors or chemical reagents.
Molecular Dynamics (MD) Simulations
While QM methods are excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are used to explore the movement and interactions of molecules over time.
Ligand-Protein Interaction DynamicsIf this compound were identified as a ligand for a specific protein target, MD simulations would be a critical tool for understanding their interaction.nih.govThe process typically involves:
Docking: Initially, the molecule is placed into the binding site of the protein using molecular docking software.
Simulation: The resulting ligand-protein complex is placed in a simulated physiological environment (e.g., a water box with ions). The forces on each atom are calculated, and their movements are simulated over a period of nanoseconds to microseconds.
These simulations provide detailed information on the stability of the binding pose, the specific amino acid residues involved in the interaction, and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. The dynamic nature of MD can reveal conformational changes in both the ligand and the protein upon binding, offering a more realistic view of the interaction than static models.
Interactive Table: Key Interaction Types in MD Simulations This table describes the types of data typically extracted from an MD simulation of a ligand-protein complex.
Conformational Sampling and Stability
Understanding the three-dimensional structure and flexibility of this compound is fundamental to comprehending its biological activity. Computational methods are employed to explore the molecule's conformational space and identify its most stable energetic states.
Conformational analysis of benzoxazole derivatives often involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods. Studies on related 2-amino substituted benzoxazoles have shown that the amino group tends to be coplanar with the fused ring system in the ground state, which suggests a degree of rigidity in the core structure. rsc.org However, the methoxy (B1213986) group at the 5-position and the amino group at the 2-position introduce rotational bonds. Theoretical studies on complex molecules containing benzoxazole moieties have demonstrated that different stable conformers can arise from rotations around single bonds, leading to interconverting structures. nih.govacs.org
Computational techniques like Density Functional Theory (DFT) are used to calculate the potential energy surface of the molecule by systematically rotating the flexible bonds (e.g., the C-O bond of the methoxy group). This process helps in identifying low-energy, stable conformers and the energy barriers between them. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule in different environments, such as in a solvent, revealing which conformations are most likely to be present under physiological conditions.
Table 1: Illustrative Conformational Energy Profile for a Benzoxazole Derivative This table is an example of data generated from conformational analysis and does not represent actual experimental values for this compound.
| Conformer | Dihedral Angle (C4-C5-O-CH3) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | 0° | 0.00 | 75.3 |
| B | 180° | 1.25 | 24.7 |
Molecular Docking and Virtual Screening
Molecular docking and virtual screening are pivotal computational tools for predicting how this compound might interact with biological macromolecules and for identifying its potential protein targets.
Molecular docking simulates the interaction between a small molecule (ligand), such as this compound, and a protein receptor. This technique predicts the preferred orientation of the ligand within the protein's binding site and estimates the strength of the interaction, often expressed as a docking score or binding energy.
For the broader benzoxazole class, docking studies have been performed against a wide array of biological targets, including enzymes and receptors involved in cancer, infectious diseases, and inflammation. mdpi.combiotech-asia.org For instance, derivatives have been docked into the active sites of fungal enzymes, the main protease of SARS-CoV-2, and various kinases. nih.gov These studies typically reveal key interactions, such as hydrogen bonds formed by the amino group or the oxazole (B20620) nitrogen, and hydrophobic interactions involving the benzene (B151609) ring. The methoxy group on this compound could potentially form additional hydrogen bonds or steric interactions that influence binding affinity and specificity.
Table 2: Example of Molecular Docking Results for a Benzoxazole Ligand with a Kinase Target This table illustrates typical data from docking studies and is not specific to this compound.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Protein Kinase B | 1O6K | -8.9 | Lys179, Asp292 | Hydrogen Bond |
| Leu181, Val270 | Hydrophobic |
Virtual screening uses computational methods to search large libraries of compounds for molecules that are likely to bind to a specific biological target. Conversely, it can also be used to screen a single compound, like this compound, against a panel of known protein structures to identify potential new targets, a process known as reverse docking or target fishing.
Ligand-based virtual screening approaches have been successfully applied to benzoxazole chemotypes. For example, artificial neural networks trained on data from high-throughput screens have identified novel benzoxazole-containing compounds as modulators of the mGlu₅ receptor. nih.govresearchgate.net Such machine learning models can recognize the structural features of this compound and predict its activity against a range of targets, thereby prioritizing it for further experimental validation and potentially uncovering new therapeutic applications. nih.gov
Development of New Computational Algorithms for Benzoxazole Research
While research on this compound and related compounds heavily relies on established computational methods, the field is constantly evolving. The development of more accurate and efficient algorithms is an ongoing area of research. For benzoxazoles, this could involve creating highly specific QSAR models that correlate structural features with activities like antifungal or anticancer potency. researchgate.net
Current research often utilizes sophisticated, existing software packages for docking and simulations. nih.gov However, the vast chemical space of possible benzoxazole derivatives necessitates the use of machine learning and artificial intelligence to build predictive models that can screen virtual libraries more rapidly than traditional physics-based methods. The development of tailored algorithms, perhaps specifically parameterized quantum mechanical methods for benzazole systems or specialized scoring functions for docking, could significantly accelerate the discovery of new drug candidates from this chemical class.
Advanced Analytical Characterization Methodologies in 2 Amino 5 Methoxybenzoxazole Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the characterization of novel compounds, providing detailed information about the molecular architecture of 2-Amino-5-methoxybenzoxazole.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by mapping the carbon and hydrogen framework.
¹H-NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the benzoxazole (B165842) ring will appear in the downfield region, typically between 6.5 and 7.5 ppm. The methoxy (B1213986) (-OCH₃) protons would present as a sharp singlet around 3.8 ppm, and the amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be variable (typically between 4.0 and 6.0 ppm) depending on the solvent and concentration. beilstein-journals.org The splitting patterns of the aromatic protons provide crucial information about their substitution pattern on the benzene (B151609) ring.
¹³C-NMR Spectroscopy : The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The benzoxazole ring carbons would resonate at various points in the aromatic region (110-160 ppm), with the carbon atom attached to the oxygen (C-O) and the imine carbon (C=N) appearing further downfield. The methoxy carbon is expected around 55-60 ppm.
2D NMR Spectroscopy : Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would show correlations between adjacent aromatic protons, confirming their relative positions. An HSQC spectrum would link each proton signal directly to its attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra. beilstein-journals.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | 100 - 150 |
| -OCH₃ | ~3.8 (singlet) | ~56 |
| -NH₂ | 4.0 - 6.0 (broad singlet) | N/A |
| Benzoxazole C=N | N/A | ~165 |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₈N₂O₂), the molecular weight is 164.16 g/mol . The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the molecular formula.
Electron ionization (EI) mass spectrometry would not only show the molecular ion peak (M⁺) at m/z = 164 but would also reveal a characteristic fragmentation pattern. The energetic instability of the molecular ion leads it to break into smaller, stable fragments. nih.govnist.gov Predicted fragmentation pathways for this compound could include:
Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z = 149.
Loss of a formyl radical (•CHO) or carbon monoxide (CO).
Cleavage of the benzoxazole ring structure, leading to characteristic ions corresponding to the substituted aniline (B41778) and oxazole (B20620) moieties.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 164 | [M]⁺ (Molecular Ion) |
| 149 | [M - CH₃]⁺ |
| 136 | [M - CO]⁺ |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected as two bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be just below 3000 cm⁻¹. The C=N stretch of the oxazole ring is anticipated around 1640-1680 cm⁻¹. The spectrum would also show C=C stretching vibrations for the aromatic ring (approx. 1500-1600 cm⁻¹) and strong C-O stretching bands for the ether and the benzoxazole ring system (approx. 1200-1250 cm⁻¹).
Raman Spectroscopy : Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong and sharp signals in Raman spectra, making it particularly useful for analyzing the core benzoxazole structure.
Table 3: Key Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |
| Benzoxazole Ring | C=N Stretch | 1640 - 1680 |
| Aromatic Ring | C=C Stretch | 1500 - 1600 |
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The conjugated π-system of the benzoxazole ring in this compound is expected to give rise to characteristic absorptions.
The spectrum would likely be dominated by π → π* transitions associated with the aromatic and heterocyclic rings. The presence of the amino and methoxy groups as auxochromes (color-assisting groups) would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzoxazole. researchgate.net The maximum absorption wavelength (λmax) would likely fall in the UVA range. This technique is also valuable for studying the formation of metal complexes, as coordination to a metal ion often alters the electronic structure and thus the UV-Vis spectrum of the ligand. nih.gov
Chromatographic Separation Techniques
Chromatography is essential for the separation, purification, and quantification of this compound from reaction mixtures, impurities, or biological matrices.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantitative analysis. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this moderately polar compound. sielc.com
The method would typically involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase. By adjusting the composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile or methanol), the retention time of the compound can be optimized for effective separation from any impurities or related substances. helixchrom.com Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (determined by UV-Visible spectroscopy). For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure standard. researchgate.net
Table 4: Typical RP-HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Additives | 0.1% Formic Acid or Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at λmax |
| Column Temperature | 25 - 40 °C |
Gas Chromatography (GC)
Gas Chromatography is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. For a compound like this compound, which contains a polar amino group, direct analysis by GC can be challenging due to potential issues with peak tailing and decomposition in the hot injector port thermofisher.com.
To overcome these challenges, a crucial step of chemical derivatization is typically employed prior to GC analysis. This process involves converting the polar functional groups (like -NH2) into less polar, more volatile, and more thermally stable derivatives thermofisher.com. A common method for amino groups is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) thermofisher.commdpi.com.
Hypothetical GC Method Parameters for Derivatized this compound:
While no specific method for this compound is published, a typical GC method for a derivatized amino-containing aromatic compound would be based on established procedures for similar molecules thermofisher.commdpi.com.
| Parameter | Typical Value/Condition | Purpose |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | A common, robust, and relatively nonpolar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium | Provides good separation efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimizes separation and peak shape. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for high sensitivity. |
| Oven Program | Initial: 60°C (hold 2 min) Ramp: 10°C/min to 310°C Hold: 10 min | A temperature gradient to separate compounds based on their boiling points and interactions with the column. |
| Detector | Flame Ionization Detector (FID) | A universal detector for organic compounds, providing high sensitivity. |
Size Exclusion Chromatography (SEC) for Aggregate Analysis
Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic volume in solution nih.govthermofisher.com. It is a cornerstone method for analyzing aggregates (e.g., dimers, trimers, and higher-order oligomers) of large biomolecules like proteins and monoclonal antibodies nih.govbme.hu. The separation occurs as molecules pass through a column packed with porous beads; larger molecules are excluded from the pores and elute earlier, while smaller molecules explore more of the pore volume and elute later thermofisher.com.
The application of SEC for the "aggregate analysis" of a small molecule like this compound (Molecular Weight: 164.16 g/mol ) is highly unconventional. Standard SEC methods are designed for macromolecules thousands of times larger lcms.cz. While small molecules can form non-covalent dimers or oligomers in solution, these are typically studied using spectroscopic (NMR, UV-Vis), mass spectrometric, or colligative property measurements rather than traditional SEC. No published research was found that utilizes SEC for the aggregate analysis of this compound.
Typical SEC Parameters for Protein Aggregate Analysis (for illustrative purposes):
| Parameter | Typical Value/Condition | Purpose |
| Column | MAbPac SEC-1 or similar silica-based column with ~300 Å pores | Pore size is optimized for the separation of large proteins (e.g., monoclonal antibodies, ~150 kDa) and their aggregates. |
| Mobile Phase | Phosphate buffer (100-200 mM) with added salt (e.g., 150 mM NaCl), pH 6.8 | The buffered, isotonic solution helps maintain the native structure of proteins and minimizes non-specific interactions with the stationary phase bme.hu. |
| Flow Rate | 0.5 - 1.0 mL/min | A balance between analysis time and resolution. |
| Temperature | Ambient or controlled (e.g., 25 °C) | Temperature control ensures run-to-run reproducibility. |
| Detector | UV Detector (at 280 nm) | Proteins containing aromatic amino acids (tryptophan, tyrosine) absorb light at 280 nm, allowing for their detection and quantification. |
Hyphenated Techniques
LC-MS/MS for Metabolite Identification and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for identifying and quantifying molecules in complex mixtures, making it a primary tool in metabolomics nih.govnih.gov. The liquid chromatography step separates metabolites from a biological extract, and the tandem mass spectrometer provides structural information and quantification. For quantification, the instrument is often operated in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion (matching the metabolite's mass) is selected and fragmented, and a specific product ion is monitored. This process is highly specific and provides excellent quantitative accuracy nih.gov.
No studies identifying or quantifying metabolites of this compound in biological systems using LC-MS/MS have been found in the scientific literature. A hypothetical study would involve administering the compound to a biological system (e.g., cell culture, animal model), collecting samples (e.g., plasma, urine, cell lysate), and analyzing the extracts. Potential metabolic transformations could include hydroxylation, glucuronidation, or sulfation. Each metabolite would require a unique set of LC-MS/MS parameters for detection.
Illustrative LC-MS/MS Parameters for a Small Molecule Metabolite:
| Parameter | Typical Value/Condition | Purpose |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | A gradient elution from low to high organic content (B) separates a wide range of metabolites. Formic acid aids in protonation for positive ion mode ESI. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for a wide range of metabolites. The amino group on the target compound would likely protonate well in positive mode. |
| MS Analysis | Tandem Quadrupole (QqQ) | Ideal for quantitative SRM experiments due to high sensitivity and specificity nih.gov. |
| SRM Transition | Hypothetical for Parent Compound: Precursor Ion (Q1): m/z 165.1 [M+H]+ Product Ion (Q3): Specific fragment (e.g., m/z 150.1) | The specific mass transition from the parent molecule to a characteristic fragment allows for highly selective detection and quantification. |
GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. As with GC-FID, analysis of this compound would likely require derivatization to increase volatility and thermal stability nih.gov. The mass spectrometer detector provides not only quantification but also structural information based on the compound's mass spectrum. The electron ionization (EI) source fragments the molecule in a reproducible manner, creating a "chemical fingerprint" that can be used for identification by comparing it to spectral libraries.
No specific GC-MS analysis or fragmentation data for this compound is available in the literature. The fragmentation pattern would depend on the structure of the derivatized compound. For a silylated derivative, characteristic losses of methyl (M-15) or tert-butyl (M-57) groups from the silyl moiety are common . The core benzoxazole structure would also produce characteristic fragments.
Typical GC-MS System Parameters:
| Parameter | Typical Value/Condition | Purpose |
| GC System | Agilent 7890B or equivalent | Standard high-performance gas chromatograph. |
| MS Detector | Quadrupole Mass Spectrometer | A common, robust mass analyzer for routine GC-MS work. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-550 | A typical scan range to detect fragments and the molecular ion of a derivatized small molecule. |
| Ion Source Temp. | 230 °C | Standard temperature to ensure ionization without thermal degradation. |
| Interface Temp. | 300 °C | Prevents condensation of analytes as they transfer from the GC column to the MS source. |
Advanced Biophysical Techniques for Ligand-Target Interactions
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique for the direct measurement of the thermodynamics of binding interactions in solution nih.gov. It measures the heat released (exothermic) or absorbed (endothermic) when one molecule (the ligand, in the syringe) is titrated into a solution containing its binding partner (the macromolecule, in the sample cell) . A single ITC experiment can directly determine the binding affinity (Ka or Kd), binding stoichiometry (n), and the enthalpy of binding (ΔH) springernature.comnih.gov. From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.
There are no published ITC studies detailing the interaction of this compound with any biological target. To conduct such an experiment, one would need a purified protein target that is suspected of binding to the compound. The resulting data would be crucial for understanding the driving forces of the binding event (i.e., whether it is enthalpy- or entropy-driven) and for structure-activity relationship (SAR) studies in drug discovery.
Example Data from a Typical ITC Experiment (Illustrative):
The table below represents the type of thermodynamic data that would be generated from an ITC experiment where a ligand binds to a protein target.
| Thermodynamic Parameter | Symbol | Hypothetical Value | Description |
| Stoichiometry | n | 1.05 | The molar ratio of ligand to protein at saturation (e.g., 1:1 binding). |
| Association Constant | Ka | 5.0 x 106 M-1 | A measure of the binding affinity; higher Ka means stronger binding. |
| Dissociation Constant | Kd | 200 nM | The concentration of ligand at which half the protein binding sites are occupied; lower Kd means stronger binding. |
| Enthalpy Change | ΔH | -12.5 kcal/mol | The heat released or absorbed upon binding. A negative value indicates an exothermic reaction. |
| Entropy Change | TΔS | -4.1 kcal/mol | The change in the randomness or disorder of the system upon binding. |
| Gibbs Free Energy | ΔG | -8.4 kcal/mol | The overall energy change of the binding event, indicating spontaneity. |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free optical detection technique for the real-time monitoring of biomolecular interactions. reichertspr.combio-rad.com It has become a standard tool in biomedical research and drug discovery for quantitatively analyzing the binding between a ligand (one molecule) and an analyte (a binding partner in solution). reichertspr.com The technique measures changes in the refractive index at the surface of a sensor chip, which is directly proportional to the change in mass on the surface as molecules bind or dissociate. nih.gov
In the context of this compound research, SPR offers a robust platform to investigate its interaction with potential biological targets, such as proteins or nucleic acids. reichertspr.comnih.gov To conduct such an analysis, the putative protein target would typically be immobilized on the surface of a sensor chip. Solutions containing varying concentrations of this compound would then be flowed over this surface.
The binding process is monitored in real-time, generating a sensorgram that visualizes the three key phases of the interaction:
Association: As this compound is injected and flows over the surface, its binding to the immobilized protein target is observed as an increase in the SPR signal.
Steady-state: After a certain time, the system reaches equilibrium, where the rate of binding is equal to the rate of dissociation. This phase is used for equilibrium affinity analysis.
Dissociation: When the injection of this compound is replaced by a flow of buffer, the dissociation of the compound from the target is monitored as a decrease in the SPR signal.
From these sensorgrams, critical quantitative data about the binding kinetics and affinity can be derived. The association rate constant (kₐ) and the dissociation rate constant (kₔ) are calculated, and from these, the equilibrium dissociation constant (Kₗ) is determined (Kₗ = kₔ/kₐ). The Kₗ value is a key measure of binding affinity; a lower Kₗ value signifies a stronger interaction between this compound and its target. This quantitative data is invaluable for structure-activity relationship (SAR) studies and for ranking potential lead compounds during drug development. bio-rad.com
Table 1: Illustrative Kinetic and Affinity Data for this compound Binding to a Hypothetical Protein Target as Determined by SPR.
This table presents hypothetical data to demonstrate the typical output of an SPR experiment. The values are not based on actual experimental results for this specific compound.
| Analyte (Compound) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Equilibrium Dissociation Constant (Kₗ) (nM) |
| This compound | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
Standardization and Validation of Analytical Methods for Biological Matrices
The quantitative determination of this compound in biological matrices, such as plasma, serum, or urine, is fundamental for pharmacokinetic and toxicokinetic studies. nih.goveuropa.eu To ensure that the data generated are reliable and reproducible, the analytical method used must undergo a rigorous validation process. unite.it Bioanalytical method validation establishes that the performance characteristics of the method are suitable and dependable for the intended application. europa.eu Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for this process. unite.itnih.gov
The validation process involves assessing several key parameters to demonstrate the method's performance:
Selectivity and Specificity: The method must unequivocally differentiate and quantify this compound from endogenous components in the biological matrix or other potential interferences. europa.eu This is typically verified by analyzing at least six different blank matrix sources to ensure that no interfering peaks are present at the retention time of the analyte. europa.eu The response from interfering components should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte. europa.eu
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true nominal value, while precision describes the degree of scatter between repeated measurements. europa.eu Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (typically LLOQ, low, medium, and high) in multiple replicates. nih.gov For accuracy, the mean value should be within ±15% of the nominal value (±20% at the LLOQ). For precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). nih.goveuropa.eu
Calibration Curve and Linearity: A calibration curve is generated to demonstrate the relationship between the instrument response and the known concentration of this compound over a specified range. woah.org The curve should be prepared in the same biological matrix as the study samples. europa.eu Linearity is the ability to produce results that are directly proportional to the analyte concentration. The correlation coefficient (r²) is often used to assess linearity, with a value of ≥0.99 being desirable.
Lower Limit of Quantification (LLOQ): This is the lowest concentration of this compound on the calibration curve that can be quantitatively determined with acceptable accuracy and precision (within ±20% for both parameters). nih.gov
Stability: The stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability to ensure that the analyte concentration does not change from sample collection to analysis. europa.euwoah.org
Standardization of the validated method is crucial for its routine application. This involves preparing Standard Operating Procedures (SOPs), using qualified reference standards for calibration, and implementing a system of quality control checks during the analysis of study samples to ensure the ongoing validity of the results. europa.eu
Table 2: Summary of Typical Acceptance Criteria for Bioanalytical Method Validation.
This table summarizes standard criteria based on international guidelines (e.g., FDA, EMA). europa.euunite.itbiopharminternational.com
| Validation Parameter | Measurement | Acceptance Criteria |
| Accuracy | Mean concentration of QC samples | Within ±15% of nominal value (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) of QC samples | ≤15% (≤20% at LLOQ) |
| Selectivity | Response in blank matrix vs. LLOQ | Interference <20% of LLOQ response |
| Linearity | Correlation coefficient of calibration curve | r² ≥ 0.99 |
| LLOQ Accuracy | Mean concentration at LLOQ | Within ±20% of nominal value |
| LLOQ Precision | Coefficient of Variation (CV) at LLOQ | ≤20% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Change in concentration of stability QCs | Within ±15% of nominal concentration |
Q & A
Q. What are the established synthetic routes for 2-amino-5-methoxybenzoxazole, and how do reaction conditions influence yield?
The compound is synthesized via cyclization of 2-aminophenol derivatives with methoxy-substituted aldehydes/ketones under acidic or basic conditions. Catalysts like metal complexes (e.g., ZnCl₂) or ionic liquids enhance efficiency by reducing reaction time and improving regioselectivity . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) favor cyclization.
- Temperature : Optimal yields are achieved at 80–100°C; higher temperatures may degrade intermediates.
- Scale-up : Continuous flow reactors improve reproducibility for industrial-scale synthesis .
| Method | Catalyst | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Cyclization (acidic) | H₂SO₄ | 65–70 | 90°C, 6h | |
| Cyclization (basic) | K₂CO₃ | 75–80 | 80°C, 4h | |
| Catalyzed (ionic liquid) | [BMIM]BF₄ | 85–90 | 100°C, 2h |
Q. How is this compound characterized to confirm structural purity?
Standard techniques include:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C5: δ ~3.8 ppm; amino at C2: δ ~6.2 ppm) .
- Mass spectrometry : Molecular ion peak at m/z 164.16 (C₈H₈N₂O₂) .
- X-ray crystallography : Resolves bond angles and crystal packing (monoclinic system, P2₁/n space group) .
Q. What preliminary biological assays are used to evaluate its antimicrobial activity?
- MIC (Minimum Inhibitory Concentration) : Tested against Gram-positive (S. aureus) and Gram-negative (E. coli) strains (MIC range: 8–32 µg/mL) .
- Time-kill assays : Confirm bactericidal vs. bacteriostatic effects.
- Cytotoxicity screening : MTT assays on mammalian cells (e.g., HEK293) to rule off-target toxicity (IC₅₀ > 100 µg/mL) .
Advanced Research Questions
Q. How can synthesis be optimized to reduce byproducts during cyclization?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .
- Solvent-free conditions : Eliminate solvent-related impurities (e.g., using molten urea as a medium) .
- In-line purification : Coupling with flash chromatography post-reaction improves purity (>95%) .
Q. What structural modifications enhance the anticancer activity of this compound derivatives?
- Substitution at C6 : Introducing halogens (Cl, Br) increases DNA intercalation potency (e.g., 5-chloro derivative reduces HepG2 viability by 80% at 10 µM) .
- Hybrid molecules : Conjugation with triazole-thiazole moieties improves selectivity for cancer cell lines (e.g., 9c in targets COX-2 with IC₅₀ = 0.8 µM).
- SAR studies : Methoxy at C5 and amino at C2 are critical for topoisomerase II inhibition; methylation of the amino group abolishes activity .
Q. How do researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Cell line specificity : Validate findings across multiple models (e.g., NCI-60 panel for anticancer screening) .
- Metabolic stability : Use hepatic microsomes to assess compound degradation (e.g., t₁/₂ < 30 min in rat liver microsomes suggests rapid metabolism) .
Q. What strategies validate the compound’s mechanism of action in signal transduction pathways?
- Western blotting : Detect phosphorylation changes in ERK or AKT pathways .
- RNA-seq : Identify differentially expressed genes (e.g., downregulation of Bcl-2 in apoptosis induction) .
- Molecular docking : Predict binding to kinase domains (e.g., EGFR-TK with ΔG = -9.2 kcal/mol) .
Q. Why do in vitro and in vivo efficacy results sometimes diverge?
- Pharmacokinetics : Poor bioavailability due to low solubility (logP = 1.2) or first-pass metabolism .
- Tumor microenvironment : Hypoxia or stromal interactions may reduce drug penetration .
- Formulation adjustments : Use liposomal encapsulation to enhance plasma half-life (e.g., 12h vs. 2h for free compound) .
Methodological Guidance
Q. How to design dose-response studies for toxicity evaluation?
- Range-finding : Start with 0.1–100 µM in 10-fold increments.
- Endpoint selection : Measure apoptosis (Annexin V), necrosis (LDH release), and oxidative stress (ROS levels) .
- Statistical rigor : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/LC₅₀ with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
